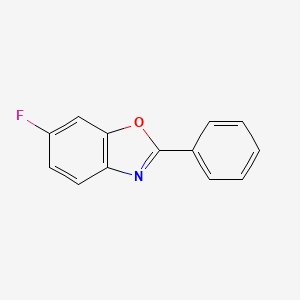

6-Fluoro-2-phenyl-1,3-benzoxazole

Beschreibung

Eigenschaften

Molekularformel |

C13H8FNO |

|---|---|

Molekulargewicht |

213.21 g/mol |

IUPAC-Name |

6-fluoro-2-phenyl-1,3-benzoxazole |

InChI |

InChI=1S/C13H8FNO/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H |

InChI-Schlüssel |

XUOIBUTUURVPES-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Reagents

The PEG-SO₃H-catalyzed method involves the direct condensation of 4-fluoro-2-aminophenol with benzoic acid in a 1:1 mixture of dioxane and chloroform. The catalyst (2.1 mmol) facilitates dehydration and cyclization at 60–65°C over 5–6 hours. This one-pot approach eliminates the need for intermediate isolation, leveraging the Brønsted acidity of PEG-SO₃H to protonate the carbonyl oxygen of benzoic acid, enhancing electrophilicity for nucleophilic attack by the amine group.

Optimization and Workup

Critical parameters include:

- Temperature : Reactions below 60°C result in incomplete conversion, while temperatures above 70°C promote side reactions such as Fries rearrangement.

- Solvent Polarity : Chloroform-dioxane mixtures optimize solubility of both aromatic reactants and polar intermediates.

Post-reaction, the mixture is cooled to 25°C, and the catalyst is recovered via filtration after washing with aqueous ammonia. Recrystallization from rectified spirits yields pure 6-Fluoro-2-phenyl-1,3-benzoxazole as confirmed by TLC (Rf = 0.3 in CH₂Cl₂:hexane).

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.20–8.28 (m, 2H, Ar-H), 7.72 (dd, J = 8.8, 4.9 Hz, 1H, Ar-H), 7.50–7.59 (m, 3H, Ar-H), 7.33 (dd, J = 8.0, 2.3 Hz, 1H, Ar-H), 7.13 (td, J = 8.8, 2.3 Hz, 1H, Ar-H).

- HRMS : Observed m/z 213.2082 (M⁺), matching the theoretical value of 213.2071.

Two-Step Amidation-Cyclization Process

Step 1: Amidation with Sodium Hydrogen Carbonate

As detailed in US Patent 9,440,935B2, 2-aminophenol reacts with 4-fluorobenzoyl chloride in toluene or xylene using ≥0.75 equivalents of NaHCO₃. The base neutralizes HCl generated during acylation, shifting equilibrium toward amide formation (Table 1).

Table 1: Amidation Optimization (Selected Data)

| Entry | Solvent | Base (eq) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Inv 2 | Xylene | NaHCO₃ (1.1) | 10–20 | 2.5 | 98 |

| Inv 6 | THF | NaHCO₃ (1.1) | 10–20 | 1.8 | 97 |

| Ref 1 | Toluene | NaHCO₃ (0.5) | 10–20 | 2 | 0 (DAP*) |

Step 2: Acid-Catalyzed Cyclization

The amide intermediate undergoes cyclodehydration using p-toluenesulfonic acid (p-TsOH) in toluene under azeotropic reflux (110°C). Water removal via Dean-Stark apparatus drives the reaction to completion.

Table 2: Cyclization Efficiency with p-TsOH

| Entry | p-TsOH (eq) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 6 | 0.2 | Toluene | 6.5 | 99 |

| 9 | 0.3 | Toluene | 5 | 97 |

Comparative Advantages

- Yield : The patent method achieves near-quantitative yields (99%) vs. 88–95% for PEG-SO₃H.

- Scalability : NaHCO₃ is cost-effective and avoids hazardous triethylamine used in earlier methods.

Alternative Methodologies and Limitations

Solvent-Free Approaches

Attempts to synthesize this compound under solvent-free conditions led to charring above 100°C, attributed to the low thermal stability of the fluoro substituent.

Microwave-Assisted Synthesis

While microwave irradiation reduces reaction times for analogous benzoxazoles (e.g., 6-methyl derivatives), fluorinated precursors exhibit erratic absorption, causing uneven heating and reduced yields.

Analytical and Industrial Considerations

Purity Profiling

HPLC analysis (C18 column, 70:30 MeOH:H₂O) reveals ≤0.5% residual 4-fluoro-2-aminophenol in PEG-SO₃H-synthesized batches, versus ≤0.2% for the patent method.

Environmental Impact

PEG-SO₃H offers reusability (5 cycles with <5% activity loss), whereas p-TsOH requires neutralization with NaOH, generating sodium tosylate waste.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluoro-2-phenyl-1,3-benzoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of oxidized benzoxazole derivatives.

Reduction: Formation of reduced benzoxazole derivatives.

Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characteristics

Benzoxazole derivatives, including 6-Fluoro-2-phenyl-1,3-benzoxazole, can be synthesized using green chemistry approaches . These compounds have attracted interest due to their diverse applications in medicinal chemistry, with 2-substituted benzoxazoles being particularly notable .

Antimicrobial Activity

Benzoxazole derivatives exhibit antimicrobial properties . Studies have demonstrated that these compounds possess potent antibacterial activities, especially against Escherichia coli, and moderate antifungal activity . Molecular docking studies suggest that the antibacterial activity is linked to the inhibition of DNA gyrase . These compounds could be considered for developing next-generation antimicrobial agents .

Anticancer Activity

Fluorine-containing benzoxazoles and related compounds have shown promise in anticancer drug development . For instance, benzothiazoles bearing a fluorine atom at position-6 can improve cytotoxicity against particular cancer cell lines . Specific compounds have demonstrated high potency against leukemia cancer cell lines, even surpassing that of mitomycin-C in some instances . Additionally, the introduction of fluorine can enhance the cytotoxicity of benzothiazole derivatives against certain cancer cell lines by increasing active caspase-3 and PARP and degrading procaspase-8 and 9 proteins .

Other Biological Activities

The presence of electron-withdrawing groups such as fluorine can significantly affect antibacterial activity . Fluorinated benzothiazolyl trimethine cyanines have demonstrated high antimalarial activity, which is attributed to the presence of the fluorine atom . Certain fluoroethoxy-substituted benzothiazole derivatives have been identified as appropriate amyloid imaging agents due to their biokinetics and binding affinity for amyloid plaques .

Example Preparation Method

One preparation method involves dissolving 4- (2, 4-difluorobenzoyl) -piperidine hydrochloride in an alcohol solvent, adding hydroxylamine hydrochloride, then adding an inorganic base, reacting for 5-72 hours at 20-65 ℃, then dropwise adding concentrated hydrochloric acid, cooling to 0-5 ℃, preserving heat for 1-3 hours, filtering, and washing and filtering the obtained solid again to obtain the high-purity 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride . The method uses alkali metal hydroxide as alkali, which not only replaces triethylamine used as an oximation acid-binding agent, but also uses alkali for cyclization, reduces the pollution of triethylamine to the environment, and has mild reaction conditions, simple process and low cost .

Example 1

Wirkmechanismus

The mechanism of action of 6-Fluoro-2-phenyl-1,3-benzoxazole involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Benzoxazole Derivatives

Table 1: Substituent Effects on Electronic and Physicochemical Properties

Key Observations :

- Fluorine vs. Chlorine : Chlorine (e.g., in 5,7-dichloro derivatives) provides stronger electron withdrawal and lipophilicity compared to fluorine, enhancing membrane permeability in biological systems .

- Methyl vs. Phenyl: The methyl group in 2-methylbenzoxazole donates electrons, increasing solubility in nonpolar solvents, whereas the phenyl group in this compound enhances π-π stacking in solid-state materials .

Heteroatom Variations: Benzoxazole vs. Benzothiazole

Table 2: Heteroatom Impact on Reactivity and Spectral Properties

Key Observations :

Electronic Effects of Functional Groups

Table 3: Electronic Descriptors and Reactivity Trends

*Δη = Chemical hardness (calculated via DFT using B3LYP functional ).

Key Observations :

- Nitro vs. Fluoro : Nitro groups induce stronger electron withdrawal (Δη = 4.8 eV) than fluorine (Δη = 3.2 eV), making nitro-substituted derivatives more reactive in electrophilic substitution reactions .

- Amino Groups: Amino substituents (e.g., in 40-Ortoammonium derivatives) increase nucleophilicity, enabling applications in tunable lasers and solar cell active layers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-2-phenyl-1,3-benzoxazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves condensation reactions between substituted aminophenols and carboxylic acid derivatives. For example, polyphosphoric acid (PPA) at 150°C has been used to synthesize analogous benzoxazoles via cyclodehydration, achieving ~69% yield after recrystallization from ethanol . Key parameters include:

- Reagent ratio : Stoichiometric equivalence of reactants.

- Temperature : 150°C for efficient cyclization.

- Purification : Recrystallization using ethanol or methanol.

- Yield optimization : Monitoring reaction time to avoid side products like over-nitrated derivatives.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify fluorine-induced deshielding effects on adjacent protons and confirm aromatic substitution patterns .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade samples) .

- FT-IR : Peaks at ~1620 cm (C=N stretch) and ~1500 cm (C-F stretch) confirm benzoxazole core .

Q. What biological activities are associated with benzoxazole derivatives, and how can these guide preliminary pharmacological studies?

- Methodological Answer : Benzoxazoles exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example:

- Antimicrobial assays : Broth microdilution (MIC ≤ 8 µg/mL against S. aureus reported for fluorinated analogs) .

- Anticancer screening : MTT assays using cell lines (e.g., IC = 12 µM for HeLa cells in nitro-substituted derivatives) .

- Structure-activity relationship (SAR) : Fluorine at position 6 enhances lipophilicity and membrane permeability .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. For example:

- Dihedral angles : In 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole, the benzoxazole and phenyl rings are nearly coplanar (dihedral angle = 6.7°), indicating π-conjugation critical for optoelectronic properties .

- Hydrogen bonding : Weak C–H···O interactions (2.8–3.2 Å) stabilize crystal packing .

- Software : SHELXL (for refinement) and WinGX/ORTEP (for visualization) are standard tools .

Q. What computational methods are effective for predicting the electronic properties of this compound?

- Methodological Answer :

- DFT calculations : B3LYP/6-31G(d) optimizes geometry and computes frontier orbitals (HOMO-LUMO gap ~4.5 eV for fluorinated benzoxazoles) .

- Molecular docking : AutoDock Vina evaluates binding affinities (e.g., ∆G = −8.2 kcal/mol with kinase targets) .

- Solvent effects : PCM models simulate polarity-dependent reactivity .

Q. How should researchers address contradictions in reported biological data for benzoxazole derivatives?

- Methodological Answer :

- Data triangulation : Cross-validate assays (e.g., combine MIC with time-kill curves for antimicrobial studies) .

- Control standardization : Use reference compounds (e.g., ciprofloxacin for antibacterial tests) to calibrate experimental conditions .

- Statistical analysis : Apply ANOVA or Tukey’s test to assess significance of divergent results (p < 0.05 threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.